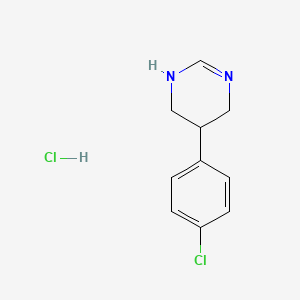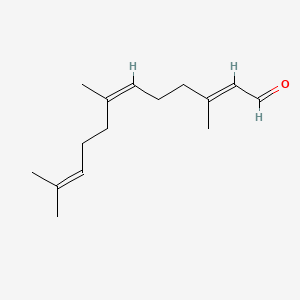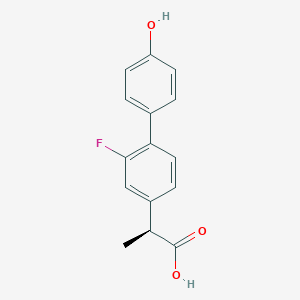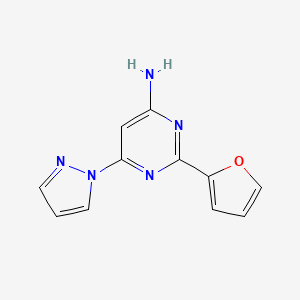
Epigallocatechin gallate 4-palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epigallocatechin gallate 4-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound found abundantly in green tea. This compound is synthesized by esterifying epigallocatechin gallate with palmitic acid, resulting in a molecule that combines the beneficial properties of both components. Epigallocatechin gallate is known for its antioxidant, anti-inflammatory, and anticancer properties, while palmitic acid enhances the compound’s lipid solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of epigallocatechin gallate 4-palmitate involves the esterification of epigallocatechin gallate with palmitoyl chloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like acetone at a temperature of 40°C. The optimized molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate is 1:2:2, resulting in a high yield of 90.6% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Epigallocatechin gallate 4-palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the epigallocatechin gallate moiety can be oxidized, leading to the formation of quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester linkage.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
Epigallocatechin gallate 4-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential anticancer properties, particularly in breast cancer.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of epigallocatechin gallate 4-palmitate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, trapping hydroxyl radicals and superoxide anions, thus terminating the free radical chain reaction.
Anti-inflammatory Activity: It modulates various signaling pathways, including the NF-κB and PI3K/AKT pathways, to reduce inflammation.
Anticancer Activity: this compound inhibits cellular proliferation and induces apoptosis in cancer cells by targeting pathways such as the PI3K/Akt/mTOR pathway.
Comparaison Avec Des Composés Similaires
Epigallocatechin gallate 4-palmitate is compared with other similar compounds such as:
Propriétés
Numéro CAS |
355120-39-7 |
|---|---|
Formule moléculaire |
C38H48O12 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 4-hexadecanoyloxy-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)18-24(19-31(37)44)38(47)49-33-22-26-27(40)20-25(39)21-32(26)48-36(33)23-16-28(41)35(46)29(42)17-23/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
Clé InChI |
ODVRBCGMSJIMIV-YYFXGUOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















